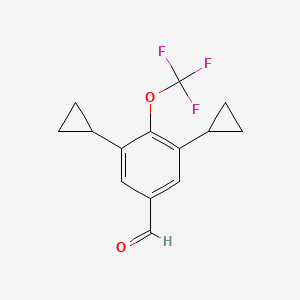

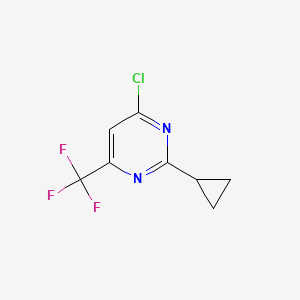

![molecular formula C12H16Cl3N B1459172 4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride CAS No. 1375474-64-8](/img/structure/B1459172.png)

4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride

Overview

Description

Scientific Research Applications

Analytical Chemistry: Chromatography and Spectroscopy

4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride: is utilized in analytical chemistry for the calibration of chromatographic systems and the validation of spectroscopic methods. Its unique molecular structure, characterized by the presence of dichlorophenyl and piperidine groups, makes it suitable for high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) analyses. Researchers rely on its consistent retention times and mass spectral profiles to ensure the accuracy of analytical methods .

Pharmacological Research: Receptor Binding Studies

In pharmacology, this compound is of interest for receptor binding studies, particularly in the investigation of central nervous system (CNS) receptors. The dichlorophenyl moiety may interact with various neurotransmitter receptors, and modifications to the piperidine ring can lead to derivatives with potential therapeutic applications. It serves as a reference compound in the development of new psychotropic medications .

Organic Synthesis: Precursor for Medicinal Chemistry

The compound serves as a precursor in organic synthesis, contributing to the development of novel medicinal compounds. Its chemical structure allows for selective functionalization, enabling the synthesis of a wide range of derivatives. These derivatives are then screened for biological activity, contributing to the discovery of new drugs .

Material Science: Organic Electronic Components

In material science, 4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride is explored for its electrical properties in the context of organic electronic components. Its stable piperidine core and electron-withdrawing dichlorophenyl groups may be incorporated into organic semiconductors, potentially enhancing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Biochemistry: Study of Enzyme Inhibition

This compound is also used in biochemistry for studying enzyme inhibition mechanisms. It can act as an inhibitor or a substrate mimic for certain enzymes, providing insights into enzyme-substrate interactions and the design of enzyme inhibitors that could lead to new treatments for diseases involving enzymatic dysregulation .

Toxicology: Safety and Risk Assessment

In toxicology, the safety profile and risk assessment of 4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride are critical. It is studied for its toxicological effects, metabolism, and excretion patterns in biological systems. Understanding its interaction with biological pathways helps in evaluating its potential risks and designing safer pharmaceuticals .

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-chlorophenyl)-piperidine hydrochloride”, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name |

4-[(2,5-dichlorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTPAGQKEHEPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=C(C=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)

![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)

![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)

amine](/img/structure/B1459110.png)